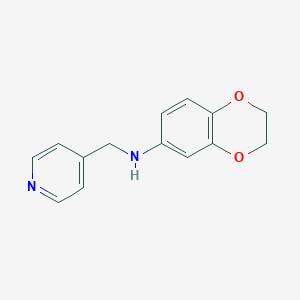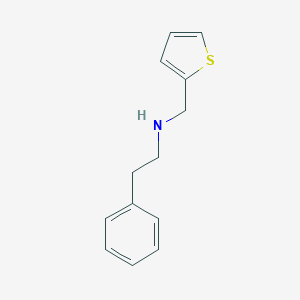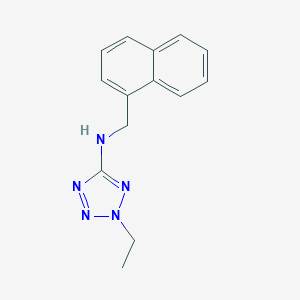![molecular formula C17H19NO4S B276770 Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)
Isobutyl 4-[(phenylsulfonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 4-[(phenylsulfonyl)amino]benzoate, also known as ISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Isobutyl 4-[(phenylsulfonyl)amino]benzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain, and fever. By inhibiting COX enzymes, Isobutyl 4-[(phenylsulfonyl)amino]benzoate reduces the production of prostaglandins, leading to a decrease in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Isobutyl 4-[(phenylsulfonyl)amino]benzoate has been found to exhibit several biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of inflammation, pain, and fever, and the inhibition of cancer cell growth. However, further studies are needed to fully understand the biochemical and physiological effects of Isobutyl 4-[(phenylsulfonyl)amino]benzoate.
Advantages and Limitations for Lab Experiments
Isobutyl 4-[(phenylsulfonyl)amino]benzoate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields of science. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of Isobutyl 4-[(phenylsulfonyl)amino]benzoate, including its potential use in the development of new drugs for the treatment of inflammation, pain, and fever, as well as its potential use in the treatment of cancer. Further studies are needed to fully understand its biochemical and physiological effects and to determine its potential toxicity. Additionally, new synthesis methods for Isobutyl 4-[(phenylsulfonyl)amino]benzoate may be developed to improve its purity and yield.
Synthesis Methods
Isobutyl 4-[(phenylsulfonyl)amino]benzoate can be synthesized through a series of chemical reactions involving the condensation of 4-aminobenzoic acid with isobutyl chloroformate and phenylsulfonyl chloride. The resulting compound is then purified through recrystallization to obtain pure Isobutyl 4-[(phenylsulfonyl)amino]benzoate.
Scientific Research Applications
Isobutyl 4-[(phenylsulfonyl)amino]benzoate has been widely studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Isobutyl 4-[(phenylsulfonyl)amino]benzoate has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-methylpropyl 4-(benzenesulfonamido)benzoate |
InChI |
InChI=1S/C17H19NO4S/c1-13(2)12-22-17(19)14-8-10-15(11-9-14)18-23(20,21)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3 |
InChI Key |
QMUCMJNGOPXPQU-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





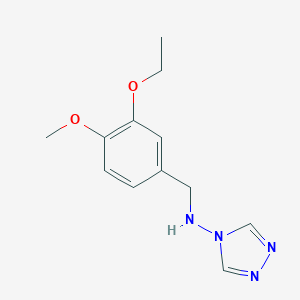

![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
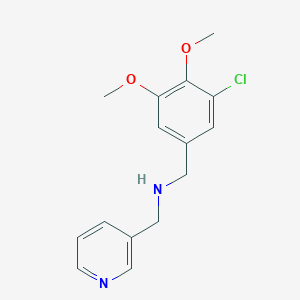
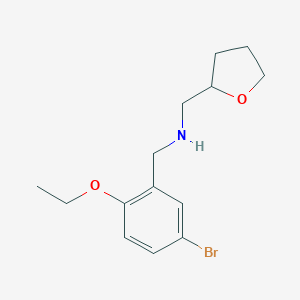
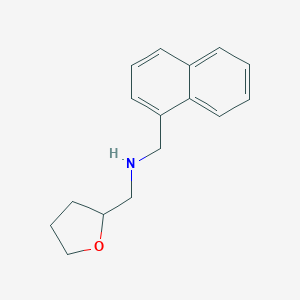
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)
